7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one
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Overview
Description
7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst, such as aluminum chloride or sulfuric acid .
Another method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one is reacted with alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
For industrial-scale production, the Pechmann condensation method is often preferred due to its simplicity and efficiency. The reaction conditions can be optimized to achieve high yields and purity of the desired product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The phenyl and propyl groups can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its choleretic properties and used in clinical medicine.
4-hydroxycoumarin: A precursor for anticoagulant drugs like warfarin.
7-hydroxycoumarin: Exhibits strong fluorescence and is used in fluorescent probes and dyes.
Uniqueness
7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one stands out due to its unique structural features, which confer specific biological activities and applications. Its propyl and phenyl substituents enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-hydroxy-4-phenyl-6-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-6-13-9-15-14(12-7-4-3-5-8-12)10-18(20)21-17(15)11-16(13)19/h3-5,7-11,19H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCCKTVURXXFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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